molecular formula C15H15N3O7S B254149 N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B254149
M. Wt: 381.4 g/mol
InChI Key: NMMWLBVCEVFLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate due to its unique structure and promising properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the oxidation of the thienyl group by ROS to form a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of ROS present in the system. The compound has been shown to be specific for detecting hydrogen peroxide (H2O2) and hypochlorous acid (HOCl), two of the most important ROS in biological systems.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have minimal toxicity and no significant effects on cellular viability or proliferation. The compound has also been shown to be stable under physiological conditions, making it a suitable probe for in vivo applications. In addition to its use as a fluorescent probe, N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been investigated for its potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is its high sensitivity and selectivity for detecting ROS. The compound has also been shown to be stable under physiological conditions, making it a suitable probe for in vivo applications. However, one of the limitations of using this compound is its relatively low fluorescence quantum yield, which may limit its sensitivity in some applications.

Future Directions

There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of research is the development of new fluorescent probes based on the structure of this compound with improved sensitivity and selectivity for detecting ROS. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of this compound for the development of new therapies for ROS-related diseases. Finally, the potential use of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide as a diagnostic tool for ROS-related diseases such as cancer and cardiovascular disease is an area of great interest.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been reported in the literature by several research groups. One of the most common methods involves the reaction of 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with 3-mercapto-1,2-propanediol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS play a critical role in many physiological processes, including cell signaling, immune response, and oxidative stress. The ability to detect ROS in real-time is essential for understanding their role in these processes and developing new therapies for ROS-related diseases. N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to be a highly sensitive and selective probe for detecting ROS in vitro and in vivo.

properties

Product Name

N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Molecular Formula

C15H15N3O7S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C15H15N3O7S/c19-12(16-9-5-7-26(24,25)8-9)4-6-17-14(20)10-2-1-3-11(18(22)23)13(10)15(17)21/h1-3,9H,4-8H2,(H,16,19)

InChI Key

NMMWLBVCEVFLMH-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.